4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage , which may influence its interaction with potential targets.
Pharmacokinetics
The presence of the pyrrolidine ring may influence these properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of 2-oxopyrrolidine, which can be achieved through the cyclization of γ-aminobutyric acid (GABA) or its derivatives under acidic conditions.
Aromatic Substitution: The next step involves the introduction of the pyrrolidinone moiety to the aromatic ring. This can be done via a nucleophilic aromatic substitution reaction where the pyrrolidinone acts as a nucleophile.
Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is typically achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-hydroxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide.
Reduction: 4-methoxy-3-methyl-N-(4-(2-aminopyrrolidin-1-yl)phenyl)benzenesulfonamide.
Substitution: Various nitro or halogenated derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the methyl group on the aromatic ring.
3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the methoxy group on the aromatic ring.
N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks both the methoxy and methyl groups.
Uniqueness
4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of both the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-12-16(9-10-17(13)24-2)25(22,23)19-14-5-7-15(8-6-14)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSQDPCUNJTMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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